2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . The structure features a benzyl-substituted thienopyrimidine core linked via a sulfanyl bridge to an N,N-dipropylacetamide moiety.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-3-11-23(12-4-2)18(25)15-28-21-22-17-10-13-27-19(17)20(26)24(21)14-16-8-6-5-7-9-16/h5-10,13H,3-4,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRFXJTMDIRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that heterocyclic pyrimidine compounds have a broad range of therapeutic potentials. They are integral parts of DNA and RNA and have diverse pharmacological properties.
Mode of Action
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure includes a thieno ring fused with a pyrimidine moiety and a sulfanyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1252884-26-6 |
Biological Activity
Research indicates that compounds related to This compound exhibit significant anticancer and antimicrobial properties . These activities are primarily attributed to their ability to inhibit key enzymes involved in cell proliferation and bacterial growth.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit thymidylate synthase and dihydrofolate reductase, both crucial enzymes in nucleotide synthesis and cell division. This inhibition can lead to reduced cancer cell proliferation.
- Case Studies :
- In vitro studies demonstrated that similar thieno[3,2-d]pyrimidine derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
- Docking studies suggest that this compound can effectively bind to the active sites of these enzymes, enhancing its potential as an anticancer agent.
Antimicrobial Activity
- Target Pathogens : The compound shows promising activity against multidrug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus).
- Research Findings :
- A study highlighted that thieno[3,2-d]pyrimidine derivatives could inhibit bacterial growth by targeting the FtsZ protein, a novel target for antibiotic development.
- Compounds with structural similarities were found to outperform traditional antibiotics in inhibiting gram-positive bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in substituents on the aromatic rings or altering the acetamide group can lead to variations in biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains benzimidazole moiety | Antimicrobial |
| Compound B | Lacks sulfanyl group | Anticancer |
| Compound C | Simple aromatic substitutions | Varies widely; some anti-inflammatory properties |
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Chlorine substitution may enhance electron-withdrawing effects, influencing reactivity or binding affinity .
Acetamide Functionalization
The N,N-dipropyl group in the target compound contrasts with aromatic substituents (e.g., methoxyphenyl, dimethoxyphenyl) in analogs. For instance:
Heterocyclic Analogs with Divergent Cores
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, MW 589.1) feature chromen-pyrazolopyrimidine hybrids. The chromen moiety may confer distinct binding modes to kinases or topoisomerases.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidinone core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For this compound, the 3-benzyl group is introduced during the cyclization step:
-
Starting Material : Ethyl 2-amino-4-benzylthiophene-3-carboxylate.
-
Reagent : Urea or benzylurea in the presence of a catalytic acid (e.g., p-toluenesulfonic acid).
-
Conditions : Reflux in a high-boiling solvent (e.g., dimethylformamide or acetic acid) for 6–12 hours.
Key Reaction :
This step establishes the pyrimidine ring and introduces the benzyl group at the 3-position.
Synthesis of the N,N-Dipropylacetamide-Thiol Component
The side chain requires the preparation of N,N-dipropyl-2-mercaptoacetamide:
Acylation of Dipropylamine
-
Reaction : Dipropylamine (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.
-
Thiolation : The resulting N,N-dipropylchloroacetamide is reacted with thiourea in ethanol under reflux to replace the chloride with a thiol group (-SH).
Reaction Scheme :
Final Coupling and Purification
The thiolated acetamide is coupled to the chlorinated thienopyrimidinone via nucleophilic aromatic substitution. Post-reaction purification typically involves:
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : From ethanol or acetonitrile to achieve high purity (>95%).
Alternative Synthetic Routes
One-Pot Cyclization and Functionalization
A tandem approach condenses the thiophene precursor, urea, and benzylating agent in a single pot, followed by in situ thiolation. This reduces isolation steps but may lower yields due to competing reactions.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) could theoretically introduce the sulfide linker, though this method is less common for such substrates.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Challenges | Yield (Hypothetical) |
|---|---|---|---|
| Stepwise Substitution | High purity, controlled functionalization | Multiple isolation steps | 40–60% |
| One-Pot Synthesis | Fewer steps, time-efficient | Lower yield due to side reactions | 25–35% |
| Metal-Catalyzed | Mild conditions, selectivity | Requires specialized catalysts | Not reported |
Critical Parameters for Optimization
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.
-
Temperature : Thiolation proceeds efficiently at 25–50°C; higher temperatures risk decomposition.
-
Base Selection : Potassium carbonate offers a balance between reactivity and mildness compared to stronger bases like sodium hydride.
Scalability and Industrial Relevance
While lab-scale synthesis is feasible with the above methods, industrial production would require:
-
Continuous Flow Systems : To manage exothermic reactions during chlorination.
-
Green Chemistry Principles : Substituting DMF with cyclopentyl methyl ether (CPME) or ethyl acetate for sustainability.
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with the formation of the thieno[3,2-d]pyrimidinone core via a one-pot annulation reaction between o-aminobenzamide derivatives and thiols under reflux conditions in polar solvents like DMF or ethanol . Critical steps include:
- Thiolation : Introduction of the sulfanyl group using potassium carbonate as a base to deprotonate thiols, enabling nucleophilic substitution at the C2 position of the pyrimidinone core .
- Amidation : Coupling the sulfanyl-acetamide moiety with N,N-dipropylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane . Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2), thieno[3,2-d]pyrimidinone core (δ 7.8–8.5 ppm for aromatic protons), and dipropylacetamide side chain (δ 1.0–1.5 ppm for CH3) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 472.2) and fragmentation patterns .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What functional groups contribute to the compound’s biological activity?
The thieno[3,2-d]pyrimidinone core provides a planar aromatic system for target binding, while the sulfanyl-acetamide linker enhances solubility and facilitates interactions with cysteine residues in enzymes. The N,N-dipropyl group improves lipophilicity, aiding membrane permeability .
Advanced Research Questions
Q. How can contradictory data about the compound’s biological activity across assay systems be resolved?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity assays) may arise from differences in:
- Assay conditions : pH, redox potential, or co-solvents (e.g., DMSO) can alter compound stability .
- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Cellular context : Compare activity in cell lines with varying expression levels of the target protein using siRNA knockdown .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrin complexes or lipid-based nanoparticles for in vivo studies .
- Structural analogs : Replace the benzyl group with hydrophilic substituents (e.g., pyridyl) while retaining the thienopyrimidinone core .
Q. How does the compound’s reactivity with biological nucleophiles impact its mechanism of action?
The sulfanyl group undergoes reversible disulfide exchange with cysteine residues in target proteins (e.g., kinases), confirmed via:
- Mass spectrometry : Detect covalent adducts after incubation with recombinant enzymes .
- Kinetic assays : Measure time-dependent inhibition, indicative of covalent binding .
Comparative and Mechanistic Studies
Q. How does this compound compare structurally and functionally to its closest analogs?
| Analog | Structural Difference | Activity | Source |
|---|---|---|---|
| N,N-Diethyl variant | Shorter alkyl chains | Reduced logP, lower membrane permeability | |
| 3-(4-Nitrophenyl) variant | Electron-withdrawing group | Enhanced enzyme inhibition (IC50 = 0.2 μM vs. 1.5 μM for parent) |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina models interactions with ATP-binding pockets of kinases, highlighting hydrogen bonds between the pyrimidinone core and conserved lysine residues .
- MD simulations : Reveal stability of the compound-receptor complex over 100 ns trajectories, validating docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
